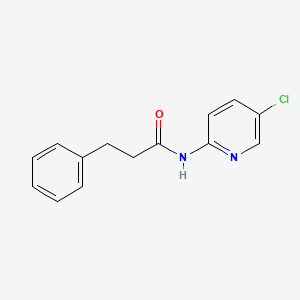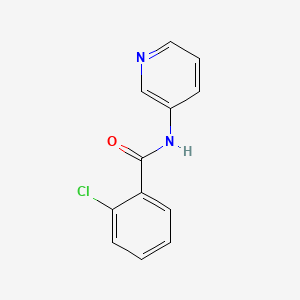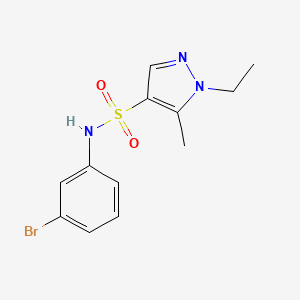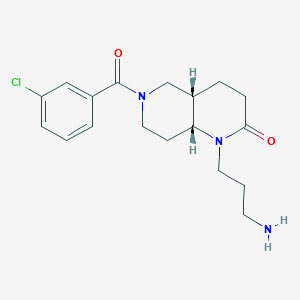![molecular formula C20H24N4O2 B5325073 2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5325073.png)
2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as PIPAC or PIPAM. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. PIPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of serotonin and dopamine receptors in the brain, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. In addition, PIPAC has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide in lab experiments include its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have promising results in cancer research, neurodegenerative disease research, and anti-inflammatory research. However, the limitations of using PIPAC in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide. One possible direction is to further investigate its potential use as an anti-cancer agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and to develop more effective and safe derivatives of PIPAC.
Métodos De Síntesis
The synthesis of 2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide involves the reaction of 2-aminobenzamide with 4-(2-methylphenyl)piperazine in the presence of acetic anhydride. The reaction proceeds under reflux conditions, and the resulting product is purified by recrystallization. The final product is a white crystalline powder with a melting point of 218-220°C.
Aplicaciones Científicas De Investigación
2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-depressant. In cancer research, PIPAC has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[2-[4-(2-methylphenyl)piperazin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-6-2-5-9-18(15)24-12-10-23(11-13-24)14-19(25)22-17-8-4-3-7-16(17)20(21)26/h2-9H,10-14H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOPHXOKGMCRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-acetyl-N-propyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324994.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5325005.png)
![N-benzyl-N'-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5325017.png)


![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5325035.png)



![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325069.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide hydrochloride](/img/structure/B5325081.png)
![ethyl (4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5325085.png)
![2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide](/img/structure/B5325091.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5325104.png)